molecular formula C24H28N4O2 B11465598 N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-2-methoxybenzamide

N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-2-methoxybenzamide

Cat. No.: B11465598
M. Wt: 404.5 g/mol
InChI Key: CWWCHJRGTURXRX-UHFFFAOYSA-N
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Description

N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a quinoline moiety, and a methoxybenzamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-2-methoxybenzamide

InChI

InChI=1S/C24H28N4O2/c1-4-27-11-13-28(14-12-27)23-15-17(2)20-16-18(9-10-21(20)26-23)25-24(29)19-7-5-6-8-22(19)30-3/h5-10,15-16H,4,11-14H2,1-3H3,(H,25,29)

InChI Key

CWWCHJRGTURXRX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC)C(=C2)C

Origin of Product

United States

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